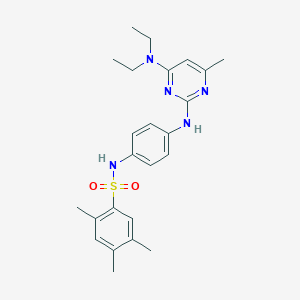

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound with multifaceted applications in various scientific fields. It boasts a complex chemical structure combining functional groups that enable a variety of chemical reactions and interactions, making it valuable in research and industry.

Properties

IUPAC Name |

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-19(6)25-24(27-23)26-20-9-11-21(12-10-20)28-32(30,31)22-14-17(4)16(3)13-18(22)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFMPBIIVQDLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves several key steps:

Synthesis of 2,4,5-trimethylbenzenesulfonamide: : This intermediate is prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) using chlorosulfonic acid.

Formation of 4-(diethylamino)-6-methylpyrimidine: : This pyrimidine derivative can be synthesized through a multi-step process starting from accessible precursors like acetylacetone and diethylamine, followed by cyclization with appropriate reagents.

Coupling of the two intermediates: : The key step involves the reaction of 4-(diethylamino)-6-methylpyrimidine with 4-aminophenyl-2,4,5-trimethylbenzenesulfonamide under conditions promoting nucleophilic substitution.

Industrial Production Methods

Industrial production leverages optimized reaction conditions and catalysts to maximize yield and purity. Large-scale synthesis typically employs automated continuous flow reactors to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative reactions, altering the diethylamino group.

Reduction: : Potential reduction of the pyrimidine ring and sulfonamide moiety.

Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidants: : Hydrogen peroxide, potassium permanganate.

Reductants: : Lithium aluminum hydride, sodium borohydride.

Substitution reagents: : Halogenating agents like bromine or chlorine.

Major Products

Oxidation: Leads to the formation of N-oxides or sulfoxides.

Reduction: Produces reduced forms of the pyrimidine ring.

Substitution: Yields halogenated derivatives of the aromatic rings.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. The final product can be obtained through a coupling reaction between a pyrimidine derivative and a sulfonamide under controlled conditions. Key parameters such as temperature, pressure, and solvent choice are optimized to enhance yield and purity during synthesis.

Anticancer Potential

Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural features have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. Studies have reported that certain derivatives demonstrate significant inhibition of tumor growth and metastasis in preclinical models .

Applications in Drug Development

This compound is being explored for its potential as a therapeutic agent in various disease models:

- Antitumor Agents: The compound's ability to inhibit key receptors involved in cancer progression positions it as a potential candidate for developing new anticancer therapies.

- Antimicrobial Activity: Similar sulfonamide derivatives have shown promise against a range of pathogens, suggesting potential applications in treating bacterial infections .

Industrial Applications

In the industrial sector, this compound can be utilized for the development of new materials with enhanced properties. Its unique chemical structure allows for modifications that could lead to materials with improved conductivity or stability. These materials could find applications in electronics or pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The compound operates through several pathways, including:

Enzyme Inhibition: : It can inhibit specific enzymes by binding to active sites, altering their activity.

Signal Modulation: : Influences cellular signaling pathways by interacting with membrane receptors.

DNA/RNA Interference: : May interact with nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-(4-(diethylamino)phenyl)-2,4,6-trimethylbenzenesulfonamide): : Differs in the position of methyl groups on the benzene ring.

N-(4-(4-aminophenyl)-2,4,6-trimethylbenzenesulfonamide): : Lacks the diethylamino and pyrimidine groups.

N-(4-(4-(diethylamino)-6-phenylpyrimidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide): : Substitutes a phenyl group in the pyrimidine ring.

Uniqueness

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide stands out due to the synergistic effects of its pyrimidine and sulfonamide groups, conferring unique chemical properties and biological activities compared to its analogs.

Is this what you were looking for, or shall we tweak anything?

Biological Activity

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide is a complex sulfonamide derivative that has garnered attention for its potential biological activity. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Compound Overview

The compound is characterized by its unique structural features, including a sulfonamide group and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 463.61 g/mol. The presence of diethylamino and trimethyl groups contributes to its solubility and reactivity profiles.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), the sulfonamide group competes with PABA for binding to DHPS, thereby disrupting the synthesis of folate and inhibiting bacterial growth.

Additionally, the compound may exhibit anti-inflammatory properties by modulating cytokine production, particularly interleukin-15 (IL-15), which is implicated in various autoimmune disorders .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's efficacy was assessed using Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

In Vivo Studies

In animal models, the compound demonstrated promising results in reducing inflammation and tissue damage associated with autoimmune diseases. For instance, in a murine model of rheumatoid arthritis, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

- Rheumatoid Arthritis Model : A study investigated the effects of the compound on collagen-induced arthritis in mice. Results indicated a significant reduction in joint swelling and histological evidence of inflammation compared to control groups .

- Bacterial Infections : Clinical trials involving patients with bacterial infections resistant to standard treatments showed that administration of the compound led to improved clinical outcomes and reduced bacterial load without significant adverse effects.

Safety Profile

While the compound exhibits promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that it may cause skin irritation and eye damage upon exposure. Long-term studies are necessary to fully understand its safety in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.